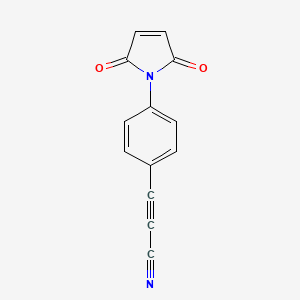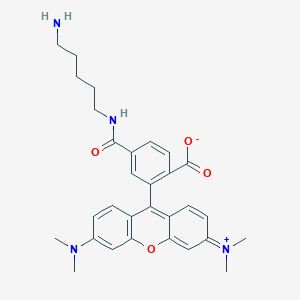
5-TAMRA cadaverine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-TAMRA cadaverine, also known as Tetramethylrhodamine-5-carboxamide cadaverine, is a fluorescent dye commonly used in biochemical and molecular biology applications. It is a derivative of cadaverine, a naturally occurring polyamine, and is conjugated with the fluorescent dye tetramethylrhodamine (TAMRA). This compound is particularly useful for labeling proteins, peptides, and other biomolecules due to its bright orange fluorescence.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-TAMRA cadaverine involves the conjugation of cadaverine with tetramethylrhodamine. The process typically includes the following steps:
Activation of Carboxylic Acid Group: The carboxylic acid group of tetramethylrhodamine is activated using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC).
Formation of Amide Bond: The activated carboxylic acid group reacts with the amine group of cadaverine to form a stable amide bond. This reaction is often facilitated by the presence of N-hydroxysuccinimide (NHS) esters.
Purification: The resulting this compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of any unreacted starting materials and by-products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures, including spectroscopic analysis and HPLC, are employed to verify the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-TAMRA cadaverine undergoes various chemical reactions, including:
Substitution Reactions: The primary amine group of cadaverine can participate in nucleophilic substitution reactions with activated carboxylic acids or sulfonyl chlorides.
Reduction Reactions: The Schiff base formed between this compound and aldehydes or ketones can be reduced to a stable amine derivative using reducing agents such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaCNH3).
Common Reagents and Conditions
EDC or DCC: Used for activating carboxylic acid groups.
NHS Esters: Facilitate the formation of stable amide bonds.
Sodium Borohydride (NaBH4): Reduces Schiff bases to stable amine derivatives.
Sodium Cyanoborohydride (NaCNH3): Another reducing agent for Schiff bases.
Major Products Formed
The major product formed from these reactions is the stable amide derivative of this compound, which retains its fluorescent properties and can be used for various labeling applications.
Scientific Research Applications
5-TAMRA cadaverine has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in the labeling of proteins, peptides, and nucleotides for fluorescence microscopy and flow cytometry.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor biological processes.
Industry: Applied in the development of fluorescent bioconjugates for various industrial applications, including the production of biosensors and diagnostic kits.
Mechanism of Action
The mechanism of action of 5-TAMRA cadaverine involves its ability to form stable amide bonds with carboxylic acid groups on biomolecules. This conjugation allows the fluorescent dye to be covalently attached to proteins, peptides, and other biomolecules, enabling their visualization and analysis using fluorescence-based techniques. The molecular targets and pathways involved include the primary amine groups on cadaverine and the activated carboxylic acid groups on the target biomolecules.
Comparison with Similar Compounds
Similar Compounds
5(6)-TAMRA cadaverine: A mixture of isomers used for similar applications but may have different biological implications due to minor positional differences.
Tetramethylrhodamine (TMR): Another fluorescent dye used for labeling biomolecules but without the cadaverine moiety.
Fluorescein cadaverine: A similar compound with a different fluorescent dye (fluorescein) conjugated to cadaverine.
Uniqueness
5-TAMRA cadaverine is unique due to its bright orange fluorescence and its ability to form stable amide bonds with carboxylic acid groups. This makes it particularly useful for labeling and visualizing biomolecules in various scientific research applications. Its high purity and reproducibility make it a preferred choice for complex biological studies where consistency is critical.
Properties
IUPAC Name |
5-(5-aminopentylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O4/c1-33(2)20-9-12-23-26(17-20)38-27-18-21(34(3)4)10-13-24(27)28(23)22-11-8-19(16-25(22)30(36)37)29(35)32-15-7-5-6-14-31/h8-13,16-18H,5-7,14-15,31H2,1-4H3,(H-,32,35,36,37) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMFTOCYWNYUSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCN)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
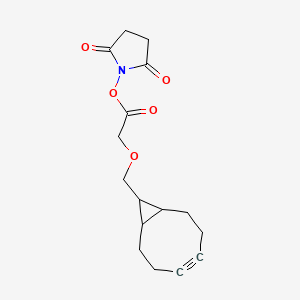
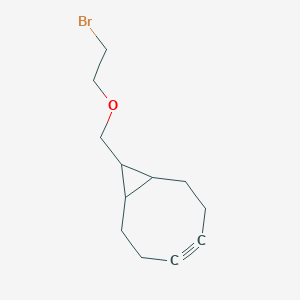
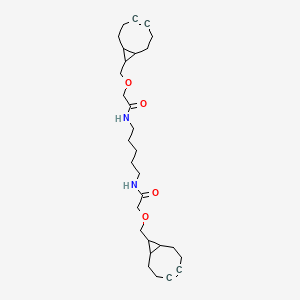
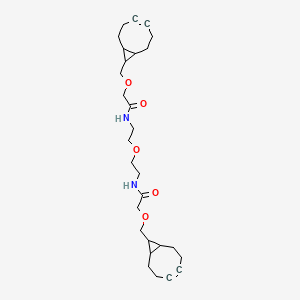
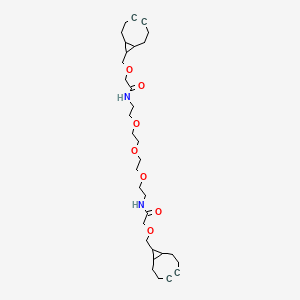
![N-Bicyclo[2.2.1]hept-5-en-2-ylmethyl-4-pyren-1-yl-butanamide](/img/structure/B8116024.png)
![N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B8116025.png)
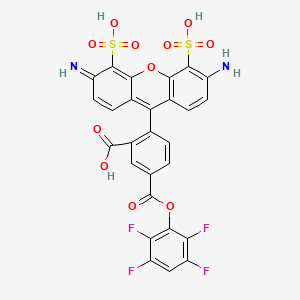
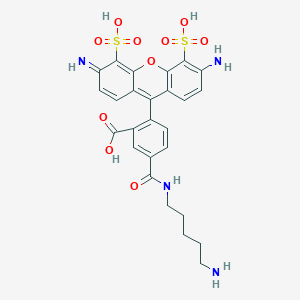
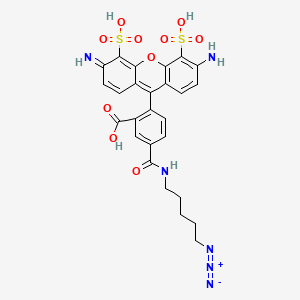
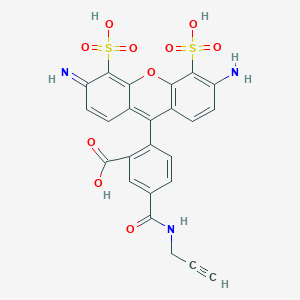
![Acetic acid, [4-[2-(1H-pyrrol-2-yl)ethenyl]phenoxy]-, methyl ester, (E)- (9CI)](/img/structure/B8116070.png)
